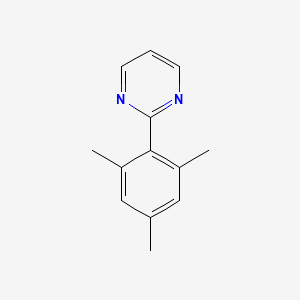
2-Mesitylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mesitylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by the presence of a mesityl group attached to the second position of the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The mesityl group, derived from mesitylene, is a bulky substituent that can influence the chemical properties and reactivity of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesitylpyrimidine typically involves the condensation of mesityl-substituted precursors with pyrimidine derivatives. One common method is the reaction of mesityl chloride with pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Mesitylpyrimidine undergoes various chemical reactions, including:
Oxidation: The mesityl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the mesityl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Mesityl ketones or carboxylic acids.
Reduction: Reduced pyrimidine derivatives or mesityl alcohols.
Substitution: Halogenated pyrimidines or mesityl-substituted derivatives.
Scientific Research Applications
2-Mesitylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Mesitylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The mesityl group can enhance the compound’s binding affinity to its molecular targets, leading to increased potency. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
2-Methylpyrimidine: Lacks the bulky mesityl group, resulting in different reactivity and biological activity.
2,4-Dimethylpyrimidine: Contains two methyl groups, leading to distinct chemical properties and applications.
2,6-Dimethylpyrimidine: Similar to 2,4-dimethylpyrimidine but with different substitution patterns affecting its reactivity.
Uniqueness of 2-Mesitylpyrimidine: The presence of the mesityl group in this compound imparts unique steric and electronic effects, influencing its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications, distinguishing it from other pyrimidine derivatives.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)pyrimidine |
InChI |
InChI=1S/C13H14N2/c1-9-7-10(2)12(11(3)8-9)13-14-5-4-6-15-13/h4-8H,1-3H3 |
InChI Key |
UJBHUZJQOTXYGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















